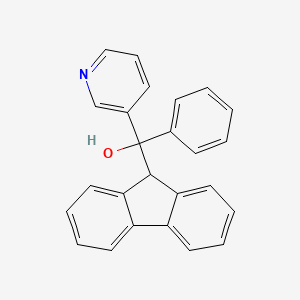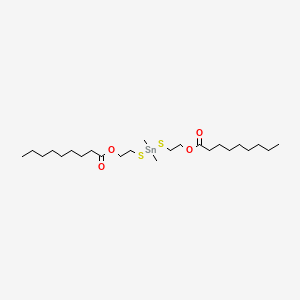
Dimethyltinbis(2-mercaptoethyl nonanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyltinbis(2-mercaptoethyl nonanoate) is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Preparation Methods
The synthesis of Dimethyltinbis(2-mercaptoethyl nonanoate) typically involves the reaction of dimethyltin dichloride with 2-mercaptoethyl nonanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
Dimethyltinbis(2-mercaptoethyl nonanoate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyltinbis(2-mercaptoethyl nonanoate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate certain chemical transformations.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers and other materials due to its stabilizing properties.
Mechanism of Action
The mechanism by which Dimethyltinbis(2-mercaptoethyl nonanoate) exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyltinbis(2-mercaptoethyl nonanoate) can be compared with other similar organotin compounds, such as:
Dimethyltin dichloride: A precursor in the synthesis of Dimethyltinbis(2-mercaptoethyl nonanoate).
Dimethyltin bis(2-ethylhexylthioglycolate): Another organotin compound with similar properties but different applications.
N,N’-bis(2-mercaptoethyl)isophthalamide: A compound with similar chelating properties but different biological activities
Properties
CAS No. |
68298-40-8 |
|---|---|
Molecular Formula |
C24H48O4S2Sn |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
2-[dimethyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;;;/h2*14H,2-10H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
NYWQDEJSVBAANO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


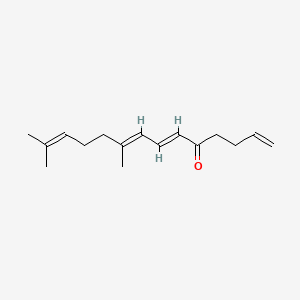

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

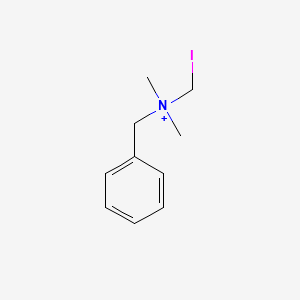

![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)
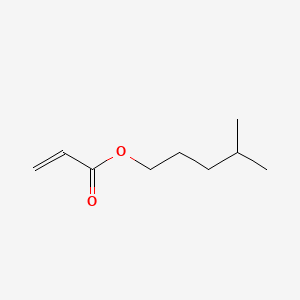
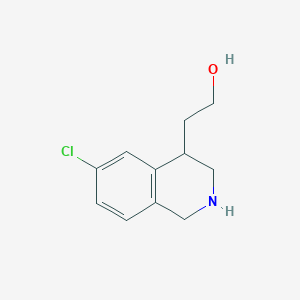
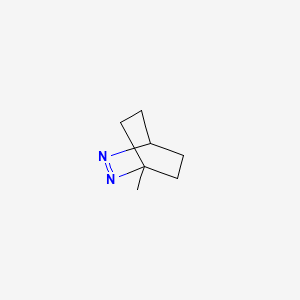
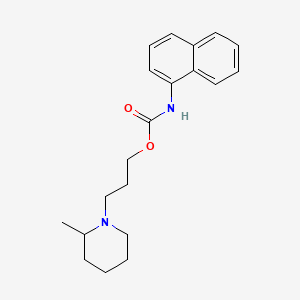

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
